(2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE
Overview
Description
(2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is a synthetic organic compound characterized by the presence of two 2-methylphenyl groups attached to a piperazine ring via a methanone linkage
Mechanism of Action
Target of Action
It is known that piperazine-based compounds are frequently found in biologically active compounds and have versatile binding possibilities with metal ions .
Mode of Action
Piperazine-based compounds are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Piperazine-based compounds are known to have antihistamine, anticancer, antimicrobial, and antioxidant properties, suggesting they may interact with a variety of biochemical pathways .
Pharmacokinetics
The compound has a molecular weight of 19029 g/mol , which may influence its bioavailability.
Result of Action
Given the known properties of piperazine-based compounds, it can be inferred that the compound may have a variety of biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2-methylphenyl derivatives with piperazine under controlled conditions. One common method includes the acylation of piperazine with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the yield and reduce production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanone linkage, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the methanone group to a methylene group, potentially altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Methylene derivatives.
Substitution: Halogenated or nitro-substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
- Methanone, (4-methylphenyl)phenyl-
- 2-(4-methylphenyl)sulfonylpiperazino-1-morpholino-1-ethanone
Comparison: (2-METHYLPHENYL)[4-(2-METHYLPHENYL)PIPERAZINO]METHANONE is unique due to the presence of two 2-methylphenyl groups and a piperazine ring, which confer specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for distinct applications in research and industry.
Properties
IUPAC Name |
(2-methylphenyl)-[4-(2-methylphenyl)piperazin-1-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-7-3-5-9-17(15)19(22)21-13-11-20(12-14-21)18-10-6-4-8-16(18)2/h3-10H,11-14H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUHBNZXVNVTBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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